1,3-Benzoxazol-2-yl(phenyl)methanamine
Description
Significance of the Benzoxazole (B165842) Scaffold in Contemporary Chemical Design
The benzoxazole scaffold, a bicyclic structure formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is recognized as a "privileged" structure in medicinal chemistry. rsc.orgamazonaws.com This designation stems from its recurring presence in a multitude of biologically active compounds. The rigid, planar nature of the benzoxazole system and its ability to participate in various non-covalent interactions allow it to bind effectively to a diverse array of biological targets.
The therapeutic potential of compounds containing the benzoxazole nucleus is remarkably broad, with derivatives exhibiting activities such as:
Antimicrobial: Exhibiting efficacy against various bacterial and fungal strains. bldpharm.commdpi.com
Anticancer: Showing promise in the development of new antineoplastic agents. chemsynthesis.com
Antiviral: Including activity against viruses like HIV. chemsynthesis.com
Anti-inflammatory: Acting on pathways involved in inflammation. chemsynthesis.com
Anticonvulsant and Antidepressant: Demonstrating effects on the central nervous system. mdpi.com
Beyond medicine, the benzoxazole core is also integral to materials science. Its unique photophysical properties, including high fluorescence quantum yields, make benzoxazole derivatives valuable as fluorescent probes, optical brighteners, and components in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The versatility of this scaffold ensures its continued importance in the design of new functional molecules. mdpi.comnih.gov
Contextualization of the 1,3-Benzoxazol-2-yl(phenyl)methanamine Moiety
This compound is a specific derivative that attaches a phenylmethanamine group to the 2-position of the benzoxazole ring. This substitution introduces a chiral center and a basic amino group, features that can significantly influence the molecule's chemical behavior and its interactions with biological systems.
While detailed experimental studies on this compound are not widely reported, its fundamental properties can be cataloged.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 13591-17-8 |
| Molecular Formula | C₁₄H₁₂N₂O |
| Molecular Weight | 224.26 g/mol |
The synthesis of 2-substituted benzoxazoles is well-established in chemical literature. A predominant method involves the condensation reaction between a 2-aminophenol (B121084) and an aldehyde. rsc.orgnih.gov In the context of this compound, a plausible synthetic route would involve the reaction of 2-aminophenol with benzaldehyde (B42025). This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzoxazole ring. nih.gov A variety of catalysts and reaction conditions have been developed to promote this transformation, including the use of ionic liquids, nanocatalysts, and eco-friendly oxidants like air or hydrogen peroxide. rsc.orgnih.gov
The resulting 2-phenylbenzoxazole (B188899) could then be further functionalized, or a different synthetic pathway could be employed to arrive at the target methanamine structure. The presence of the amine function provides a handle for further chemical modification, allowing for the construction of more complex derivatives for screening in various applications. The exploration of such derivatives, built upon the foundation of the benzoxazole scaffold, remains a fertile area for chemical research.
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzoxazol-2-yl(phenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h1-9,13H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVNWEYDFMDJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Spectroscopic Characterization of 1,3 Benzoxazol 2 Yl Phenyl Methanamine
Crystallographic Analysis of 1,3-Benzoxazol-2-yl(phenyl)methanamine and its Derivatives
The three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its physical and chemical properties. For benzoxazole (B165842) derivatives, single-crystal X-ray diffraction is a powerful technique to elucidate these structures with high precision.
Single-crystal X-ray diffraction studies on derivatives of 1,3-benzoxazole reveal detailed information about their crystal systems, space groups, and unit cell dimensions. For instance, a study on 2-substituted benzoxazole derivatives, such as 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole and 2-[(arylidene) cyanomethyl] benzoxazole, has shown that these compounds crystallize in the triclinic system with the P-1 space group. nih.gov The crystallographic data for these derivatives provide a valuable reference for predicting the potential crystal parameters of this compound.
Similarly, the crystal structure of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone has been determined to be orthorhombic. nih.gov The analysis of such derivatives helps in building a library of structural information for this class of heterocyclic compounds. Another example, 2-(2-aminophenyl)-1,3-benzoxazole, crystallizes with two independent molecules in the asymmetric unit, showcasing the potential for conformational polymorphism in these systems. nih.gov
A representative table of crystallographic data for some benzoxazole derivatives is presented below, illustrating the typical parameters observed in such studies.
| Compound | 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole researchgate.net | 2-[(arylidene) cyanomethyl] benzoxazole researchgate.net | 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone nih.gov |
| Chemical Formula | C₁₅H₉ClN₄O | C₁₇H₁₀N₂O₃ | C₁₅H₁₁NO₂S |
| Crystal System | Triclinic | Triclinic | Orthorhombic |
| Space Group | P-1 | P-1 | P2₁2₁2₁ |
| a (Å) | 8.6060(8) | 8.7515(6) | 4.8580(2) |
| b (Å) | 8.7818(10) | 10.0858(5) | 14.0780(5) |
| c (Å) | 10.7101(12) | 13.1517(13) | 18.6840(7) |
| α (°) | 106.788(6) | 87.166(4) | 90 |
| β (°) | 90.786(8) | 101.180(4) | 90 |
| γ (°) | 105.865(8) | 105.607(6) | 90 |
| Volume (ų) | 801.18(16) | 1055.08(15) | 1277.82(8) |
| Z | 2 | 2 | 4 |
The conformation of a molecule in the solid state is dictated by a combination of intramolecular and intermolecular forces. In benzoxazole derivatives, the relative orientation of the benzoxazole ring and the substituent at the 2-position is of particular interest.
For 2-substituted benzoxazoles, different conformations such as cisoid and transoid have been observed. For example, in 2-[(arylidene) cyanomethyl] benzoxazoles, a cisoid conformation between the cyano group and the benzoxazole nitrogen has been reported. nih.gov In contrast, 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole adopts a trans configuration between the chlorophenyl and benzoxazole groups with respect to the central moiety. nih.govresearchgate.net
The planarity of the benzoxazole ring system is a common feature, though substituents can introduce deviations. In 2-(2-aminophenyl)-1,3-benzoxazole, the two independent molecules in the asymmetric unit are nearly planar, with small dihedral angles between the benzoxazole and aminophenyl rings. nih.gov In the case of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone, the dihedral angle between the benzoxazole and phenyl rings is 9.91 (9)°. nih.gov This indicates a relatively low degree of twisting between the two aromatic systems, suggesting the possibility of extended π-conjugation.
The way molecules are arranged in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These interactions are crucial in determining the stability and properties of the crystalline material. In benzoxazole derivatives, a variety of non-covalent interactions have been identified.
Hydrogen bonding plays a significant role in the crystal packing of many benzoxazole derivatives. In the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole, both intramolecular and intermolecular N-H···N hydrogen bonds are present. The intramolecular hydrogen bond leads to the formation of an S(6) ring motif, while the intermolecular hydrogen bonds link the molecules into chains. nih.gov Other derivatives exhibit C-H···N and C-H···O hydrogen bonds. nih.gov
In addition to classical hydrogen bonds, weaker interactions such as C-H···π and π-π stacking are also important in directing the crystal packing. In 2-(2-aminophenyl)-1,3-benzoxazole, weak aromatic π-π stacking interactions with a centroid-centroid separation of 3.6212 (9) Å contribute to the formation of a three-dimensional network. nih.gov Similarly, the crystal structure of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone is stabilized by intermolecular π-π interactions with a centroid-centroid distance of 3.8048 (10) Å. nih.gov
The interplay of these various intermolecular forces leads to diverse and complex crystal packing architectures. For example, some benzoxazole derivatives form herringbone arrangements in the solid state. nih.gov The understanding of these packing motifs is essential for crystal engineering, where the goal is to design materials with specific properties by controlling their crystal structures.
A summary of key intermolecular interactions observed in benzoxazole derivatives is provided in the table below.
| Compound | Interaction Type | Geometric Parameters | Resulting Motif |
| 2-(2-aminophenyl)-1,3-benzoxazole nih.gov | N-H···N (intramolecular) | H···N distance: 2.094(18) Å and 2.146(18) Å | S(6) ring |
| 2-(2-aminophenyl)-1,3-benzoxazole nih.gov | N-H···N (intermolecular) | H···N distance: 2.289(15) Å and 2.522(16) Å | Zigzag chains |
| 2-(2-aminophenyl)-1,3-benzoxazole nih.gov | π-π stacking | Centroid-centroid distance: 3.6212(9) Å | 3D network |
| 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone nih.gov | C-H···N | - | Zigzag columns |
| 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone nih.gov | π-π stacking | Centroid-centroid distance: 3.8048(10) Å | Stabilized columns |
| Methyl 1,3-benzoxazole-2-carboxylate nih.gov | C-H···N, C-H···O | - | Herringbone arrangement |
| Methyl 1,3-benzoxazole-2-carboxylate nih.gov | C-O···π, π-π stacking | Centroid-centroid distance: 3.6640(11) Å | Stabilized herringbone structure |
Theoretical and Computational Chemistry Studies of 1,3 Benzoxazol 2 Yl Phenyl Methanamine
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the electronic structure, reactivity, and spectroscopic properties of a molecule. For 1,3-Benzoxazol-2-yl(phenyl)methanamine, such studies would provide valuable insights into its fundamental chemical nature.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Applications of DFT to this compound would involve calculations of its optimized geometry, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and various spectroscopic parameters. At present, there are no published studies that provide this specific data.
Semi-Empirical and Ab Initio Methodologies
While DFT is widely used, semi-empirical and ab initio methods also offer valuable perspectives. Semi-empirical methods, being computationally less intensive, could be employed for preliminary conformational searches of this flexible molecule. Higher-level ab initio calculations could then be used to refine the energetic and electronic properties of the most stable conformers. However, no such studies specifically detailing these methodologies for this compound have been reported.
Conformational Analysis and Stereochemical Investigations
The presence of rotatable bonds in this compound suggests a complex conformational landscape. A thorough computational analysis is required to understand the molecule's three-dimensional structure and behavior.
Energetic Landscapes of Tautomers and Conformers
This molecule may exist in various tautomeric forms and has multiple conformers due to the rotation around the single bonds. A computational study would map the potential energy surface to identify the most stable tautomers and conformers and to determine their relative energies. This information is crucial for understanding its chemical behavior and biological activity, yet no such energetic landscape has been documented in the literature.
Rotational Barriers and Isomerization Pathways
Understanding the energy barriers to rotation around the key single bonds (e.g., the bond connecting the phenyl group and the methanamine bridge to the benzoxazole (B165842) core) is important for characterizing the molecule's flexibility and the rates of interconversion between different conformers. Similarly, the pathways and energy barriers for any potential isomerization processes are currently uninvestigated.
Influence of Intramolecular Interactions on Molecular Conformation
The conformation of this compound would be influenced by various intramolecular interactions, such as hydrogen bonding (if applicable in certain tautomers or protonated states) and steric hindrance between the aromatic rings. A detailed computational analysis would quantify these interactions and their impact on the preferred molecular shape. To date, no studies have been published that specifically analyze these intramolecular forces for this compound.
Electronic Structure and Frontier Molecular Orbital Theory (HOMO/LUMO Analysis)
A fundamental aspect of computational chemistry involves the examination of a molecule's electronic structure. For a compound like this compound, this would typically be investigated using methods like Density Functional Theory (DFT). researchgate.net Such studies provide information on the distribution of electrons within the molecule and the energies of its molecular orbitals.
A key component of this analysis is the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.
For benzoxazole derivatives, the distribution of the HOMO and LUMO is often spread across the aromatic rings, with specific atoms or functional groups contributing more significantly depending on their electron-donating or withdrawing nature. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is for illustrative purposes only. No experimental or calculated data for this compound was found.
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nextmol.com An MD simulation of this compound would provide a dynamic picture of its conformational flexibility and its interactions with a surrounding environment, such as a solvent or a biological membrane.
These simulations can reveal stable conformations of the molecule, the nature of its internal motions (e.g., bond rotations and vibrations), and how it interacts with neighboring molecules. This information is particularly valuable for understanding how the molecule might behave in a real-world system. For instance, in drug discovery research, MD simulations are used to assess the stability of a ligand when bound to a protein. rjeid.com
Molecular Modeling and Docking Investigations with Chemical Systems
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules. A significant application of molecular modeling is molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
For this compound, docking studies could be performed to investigate its potential binding to a target protein or other receptor. This process involves generating a three-dimensional model of the compound and "docking" it into the binding site of a target. The results of a docking simulation are typically a binding score, which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the target. Such studies are instrumental in the early stages of drug design and materials science. rjeid.com
Table 2: Hypothetical Molecular Docking Results
| Target System | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Not Applicable | Data not available | Data not available |
This table is for illustrative purposes only. No molecular docking studies for this compound were found.
Mechanistic Investigations and Chemical Transformations of 1,3 Benzoxazol 2 Yl Phenyl Methanamine
Reaction Mechanisms for Benzoxazole (B165842) Ring Formation and Functionalization
The formation of the 2-aminobenzoxazole (B146116) core, the foundational structure of 1,3-Benzoxazol-2-yl(phenyl)methanamine, can be achieved through several mechanistic pathways. A predominant method involves the cyclization of o-aminophenols with a source of the C2-N unit.
One common approach utilizes cyanating agents like the highly toxic cyanogen (B1215507) bromide (BrCN) or safer alternatives such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.govacs.org The mechanism, when using NCTS in the presence of a Lewis acid like BF₃·Et₂O, is proposed to initiate with the Lewis acid activating the NCTS by coordinating to its cyano group. nih.govacs.org This activation enhances the electrophilicity of the cyano carbon, facilitating a nucleophilic attack from the amino group of the o-aminophenol. Following the elimination of the sulfonamide residue, the hydroxyl group of the phenol (B47542) attacks the electron-deficient carbon of the resulting intermediate. A final workup step leads to the formation of the 2-aminobenzoxazole ring. nih.govacs.org
Another green chemistry approach involves the condensation of o-aminophenols with aldehydes. nih.gov For instance, the reaction of 2-aminophenol (B121084) with benzaldehyde (B42025) derivatives can be catalyzed by an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on iron oxide nanoparticles (LAIL@MNP) under solvent-free sonication. nih.gov This method proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the 2-substituted benzoxazole. This reaction is notably efficient, with water as the only byproduct. nih.gov
Functionalization of the pre-formed benzoxazole ring, particularly at the C2 position, is also a key strategy. A direct C-H amination can be achieved using various transition metal catalysts. researchgate.net For example, copper-catalyzed C-H amination allows for the introduction of an amino group directly onto the C2 carbon of the benzoxazole core. researchgate.net
A summary of common benzoxazole ring formation strategies is presented below.
| Method | Precursors | Reagents/Catalysts | Key Mechanistic Steps | Ref. |
| Cyclization with Cyanating Agent | o-Aminophenol | NCTS, BF₃·Et₂O | Lewis acid activation, nucleophilic attack by NH₂, intramolecular cyclization by OH | nih.govacs.org |
| Condensation with Aldehyde | o-Aminophenol, Benzaldehyde | LAIL@MNP, Ultrasound | Schiff base formation, intramolecular cyclization, oxidation | nih.gov |
| Amide Condensation | o-Aminophenol, Tertiary Amide | Tf₂O, 2-Fluoropyridine (B1216828) | Amide activation, nucleophilic addition, intramolecular cyclization, elimination | nih.gov |
Nucleophilic and Electrophilic Reactivity of the Benzoxazole Core
The benzoxazole ring system exhibits distinct reactivity towards both nucleophiles and electrophiles. The C2 position is particularly important in these transformations. The C2 carbon is electron-deficient and susceptible to nucleophilic attack, especially if a good leaving group is present. Conversely, the heteroatoms (N and O) influence the electron distribution in the aromatic system, enabling electrophilic substitution and C-H activation reactions.
The nitrogen atom (N3) in the benzoxazole ring is weakly basic and can be protonated or alkylated. ucsd.edu However, its basicity is significantly influenced by substituents on the ring. Electron-withdrawing groups, such as a nitro group, can reduce the basicity of the N3 position, which can be detrimental for certain interactions, for example, in biological contexts where hydrogen bonding is crucial. ucsd.edu
The benzene (B151609) portion of the benzoxazole core can undergo electrophilic aromatic substitution. The substitution pattern is directed by the fused oxazole (B20620) ring, which generally directs incoming electrophiles to specific positions on the benzene ring.
The reactivity of the C2-H bond is of significant synthetic interest. It can be activated using transition metal catalysts, allowing for direct functionalization. researchgate.net This C-H activation demonstrates the ability of the benzoxazole ring to act as a nucleophile in organometallic catalytic cycles, leading to the formation of C-C or C-heteroatom bonds. researchgate.netresearchgate.net
Amino Group Reactivity and Transformations
The exocyclic amino group in this compound is a primary site of reactivity, behaving as a typical primary amine. It is nucleophilic and can readily react with a variety of electrophiles.
Common transformations include:
Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. For example, reaction with chloroacetyl chloride yields N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide. olemiss.edu
Alkylation: Nucleophilic substitution reactions with alkyl halides can introduce alkyl groups onto the nitrogen atom. ucsd.edu For instance, the 2-amino group can be functionalized by reaction with N,N-dimethylaminopropyl chloride in the presence of a base. ucsd.edu
Schiff Base Formation: Condensation with aldehydes or ketones leads to the formation of imines (Schiff bases). amazonaws.com The reaction of a substituted 2-aminobenzoxazole with various aldehydes under solvent-free conditions is a facile method to produce these derivatives. amazonaws.com
Diazotization: Although less common for this specific substructure, primary aromatic amines can be converted to diazonium salts, which are versatile intermediates for introducing a wide range of functional groups.
The reactivity of this amino group is fundamental to building more complex molecules, as demonstrated in the synthesis of various biologically active compounds where modifications at this position are explored to tune properties. ucsd.eduolemiss.edu
Cross-Coupling Reactions Involving this compound Substructures
Cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and benzoxazole substructures are excellent participants in such transformations. The most notable reactions involve the palladium-catalyzed direct C-H arylation at the C2 position of the benzoxazole ring. researchgate.net
This approach represents an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials (e.g., halogenated benzoxazoles). researchgate.net In a typical palladium-catalyzed direct arylation, the benzoxazole C2-H bond is activated and coupled with an aryl halide. researchgate.net These reactions often tolerate a wide variety of functional groups on the aryl bromide coupling partner. researchgate.net The use of environmentally friendly solvents like diethylcarbonate has been shown to be effective for these couplings. researchgate.net
While direct C-H activation is prevalent, traditional cross-coupling reactions like Suzuki and Negishi couplings can also be employed, typically requiring a halogenated benzoxazole or a benzoxazole boronic ester. mdpi.com These methods allow for the coupling of two benzoxazole rings or the introduction of other complex fragments.
A summary of representative cross-coupling reactions is provided below.
| Coupling Reaction | Benzoxazole Substrate | Coupling Partner | Catalyst System | Product Type | Ref. |
| Direct C-H Arylation | Benzoxazole | Aryl/Heteroaryl Bromides | Palladium catalyst (e.g., PdCl(C₃H₅)(dppb)) | 2-Arylbenzoxazole | researchgate.net |
| Negishi Coupling | 4-Iodopyrazole (analogy) | Organozinc halide | Pd(II) catalyst | Bipyrazole (analogy for Bi-heteroaryls) | mdpi.com |
| Suzuki Coupling | Pyrazole Boronic Ester (analogy) | Pyrazole Boronic Ester | Palladium catalyst | Bipyrazole (analogy for Bi-heteroaryls) | mdpi.com |
Cycloaddition and Rearrangement Reactions
Benzoxazole derivatives can participate in or be synthesized via cycloaddition and rearrangement reactions. While specific examples involving this compound are not extensively documented, the reactivity patterns of the benzoxazole core and related heterocycles provide insight into potential transformations.
Cycloaddition Reactions: The benzoxazole system itself is aromatic and generally not a reactive participant in cycloadditions like the Diels-Alder reaction. However, related heterocyclic systems can be constructed through cycloaddition pathways. For instance, dihydrobenzisoxazole cores can be formed via [3+2] cycloaddition reactions between aryne precursors and nitrones under transition-metal-free conditions. rsc.org This highlights the utility of cycloaddition strategies in building related heterocyclic frameworks.
Rearrangement Reactions: The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution that has been utilized in the synthesis of 2-aminobenzoxazoles. nih.govacs.org In one synthetic approach, benzoxazole-2-thiol is activated with chloroacetyl chloride and then treated with an amine. This sequence can trigger an intramolecular Smiles rearrangement to afford N-substituted 2-aminobenzoxazoles. nih.govacs.org This methodology is advantageous due to its metal-free conditions and broad amine scope. acs.org
Another potential transformation is the Beckmann-type rearrangement. A regioselective synthesis of 2-substituted benzoxazoles can be achieved from ortho-hydroxyaryl N-H ketimines. Treatment of a common N-Cl imine intermediate with NaOCl can induce a Beckmann-type rearrangement to yield the benzoxazole product. organic-chemistry.org
Derivatization Strategies and Analog Synthesis of 1,3 Benzoxazol 2 Yl Phenyl Methanamine
Modifications of the Methanamine Side Chain
The primary amine of the methanamine side chain is a key functional group for derivatization. Standard synthetic transformations can be employed to generate a wide array of N-substituted analogs. These modifications can modulate the compound's polarity, basicity, and steric profile, which in turn can influence its biological interactions.
Common modifications include:
N-Alkylation and N-Arylation: The primary amine can be converted to secondary or tertiary amines through reactions with alkyl or aryl halides. This introduces substituents that can alter lipophilicity and binding interactions.
Acylation: Reaction with acyl chlorides or anhydrides yields amides. This transformation neutralizes the basicity of the nitrogen and introduces a hydrogen bond acceptor, which can be critical for target engagement. For example, N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide has been synthesized as a key intermediate for further substitution. olemiss.edu
Schiff Base Formation: Condensation with various aromatic aldehydes produces imine (Schiff base) derivatives. olemiss.edu This strategy allows for the introduction of a wide range of substituted aromatic moieties.
Reductive Amination: The primary amine can be reacted with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines with diverse substituents.
Smiles Rearrangement: More complex modifications can be achieved through synthetic strategies like the Smiles rearrangement, which enables the functionalization of heteroaromatic rings and could be adapted for creating novel side-chain architectures. nih.gov
A general approach to synthesizing N-substituted aminobenzoxazoles involves a one-pot procedure using 1,1-dichlorodiphenoxymethane, a primary or secondary amine, a base, and an appropriately substituted 2-aminophenol (B121084), demonstrating the feasibility of introducing varied amine substituents. google.com
Table 1: Examples of Methanamine Side Chain Modifications
| Modification Type | Reagents | Resulting Functional Group | Potential Impact |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine | Increased lipophilicity, altered basicity |
| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Amide | Neutralized basicity, added H-bond acceptor |
| Schiff Base Formation | Aldehyde (e.g., Benzaldehyde) | Imine | Introduction of diverse aromatic groups |
| Reaction with Chloroacetamide | ClCH₂COCl | α-Chloroacetamide | Intermediate for further nucleophilic substitution olemiss.edu |
Substitution Patterns on the Phenyl Ring
Structure-activity relationship (SAR) studies on related 2-phenylbenzoxazole (B188899) structures reveal important trends. nih.gov For instance, the introduction of a methoxy (B1213986) group at the 3-position of the phenyl ring has been shown to generally increase the antiproliferative activity of certain benzoxazole (B165842) derivatives. nih.gov Similarly, hydrophobic substituents at the 4-position, such as N,N-diethyl or morpholine (B109124) groups, tend to confer superior activity compared to other cyclic amines like pyrrolidine (B122466) or piperidine. nih.gov Conversely, the presence of electron-withdrawing groups, such as a nitro group, on the phenyl ring can disfavor certain synthetic reactions, leading to decreased yields. mdpi.com SAR studies suggest that incorporating electron-withdrawing groups like chlorine or nitro at the ortho- or para-positions can enhance antiproliferative effects. researchgate.net
Table 2: Effect of Phenyl Ring Substituents on Activity of Benzoxazole Analogs
| Position | Substituent Type | Example | Observed Effect on Biological Activity | Reference |
|---|---|---|---|---|
| 3-position | Electron-donating | Methoxy (-OCH₃) | Generally higher antiproliferative activity | nih.gov |
| 4-position | Hydrophobic/Cyclic Amine | Morpholine | Superior antiproliferative activity | nih.gov |
| 4-position | Hydrophobic/Cyclic Amine | Pyrrolidine/Piperidine | Lower antiproliferative activity compared to morpholine | nih.gov |
| para-position | Electron-withdrawing | Nitro (-NO₂) | Enhanced antiproliferative activity | researchgate.net |
| ortho-position | Electron-withdrawing | Chlorine (-Cl) | Enhanced antiproliferative activity | researchgate.net |
Substituent Effects on the Benzoxazole Ring
The benzoxazole core itself can be substituted to modulate the electronic properties and metabolic stability of the entire molecule. SAR studies on various benzazole derivatives have indicated that the fused heterocyclic nucleus is crucial for antimicrobial activity. esisresearch.org Positions 5 and 6 are common sites for substitution.
Research has shown that introducing electron-withdrawing groups at position 5 of the benzazole ring can increase activity against certain fungal strains like C. albicans. esisresearch.org Halogen substituents are frequently explored; for example, benzoxazole derivatives bearing a chlorine atom at position 5 have demonstrated notable antiproliferative activity. nih.gov Studies on 3-(2-benzoxazol-5-yl)alanine derivatives have confirmed that substituents in position 2 and 5 of the benzoxazole ring have a significant influence on antimicrobial and anticancer activity. nih.gov Similarly, in a series of 2-aminobenzothiazoles, moving a chloro substituent from the 6- to the 5-position did not significantly affect activity, while replacing both chloro and methyl groups with fluorine decreased the minimum inhibitory concentration (MIC) by approximately six-fold. nih.gov
Synthetic routes to substituted benzoxazoles often start with correspondingly substituted 2-aminophenols. A variety of substituted 2-aminophenols, including those with alkyl (methyl, tert-butyl), halogen (chlorine, bromine), and even nitro groups, have been shown to be tolerant in cyclization reactions to form the benzoxazole core. nih.gov
Table 3: Influence of Benzoxazole Ring Substituents
| Position | Substituent Type | Example | Observed Effect | Reference |
|---|---|---|---|---|
| 5-position | Electron-withdrawing | Nitro (-NO₂) | Increased antifungal activity | esisresearch.org |
| 5-position | Halogen | Chlorine (-Cl) | Enhanced antiproliferative activity | nih.gov |
| 5,6-position | Halogen | Difluoro | Potent inhibitor of Gram-positive pathogens | nih.gov |
| General | Alkyl | Methyl, tert-Butyl | Tolerated in synthesis, allows steric modification | nih.gov |
Synthetic Routes to Bioisosteric Replacements of the Benzoxazole Core (e.g., Benzothiazole (B30560) Analogs)
Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. The benzoxazole core can be replaced with other bicyclic heteroaromatic systems, with the benzothiazole ring being the most common bioisostere. The replacement of the oxygen atom with a sulfur atom alters the electronic distribution, bond angles, and metabolic profile of the scaffold.
The synthesis of benzothiazole analogs typically follows a parallel route to their benzoxazole counterparts, with the key difference being the starting material. Instead of 2-aminophenol, 2-aminothiophenol (B119425) is used as the precursor. mdpi.com Condensation of 2-aminothiophenol with appropriate reagents under cyclizing conditions yields the corresponding benzothiazole core.
SAR studies have revealed that the benzothiazole ring system can enhance antimicrobial activity against specific pathogens like Staphylococcus aureus. esisresearch.org A study of N,N-disubstituted 2-aminobenzothiazoles identified potent inhibitors of S. aureus, highlighting the value of this scaffold. nih.gov The synthesis and evaluation of benzothiazol-2-amine derivatives have led to the identification of potent inhibitors of Gram-positive pathogens, suggesting that this bioisosteric replacement is a fruitful strategy for developing new antibacterial agents. nih.gov
Parallel Synthesis and Combinatorial Chemistry for Derivative Libraries
To efficiently explore the chemical space around the 1,3-Benzoxazol-2-yl(phenyl)methanamine scaffold, parallel synthesis and combinatorial chemistry techniques are employed. These approaches allow for the rapid generation of large, focused libraries of analogs for high-throughput screening.
A general and efficient method for creating libraries of benzoxazoles and their benzothiazole bioisosteres involves the copper-catalyzed cyclization of ortho-haloanilides. organic-chemistry.org This method is amenable to a parallel synthesis approach, enabling the creation of libraries with diverse substitutions on the heterocyclic core. organic-chemistry.org The use of soluble polymer supports has also been described for the liquid-phase combinatorial synthesis of related aminobenzimidazoles, a strategy that facilitates purification through simple washing and precipitation. nih.gov
Key aspects of these high-throughput strategies include:
One-Pot Procedures: Versatile one-pot procedures have been developed for the synthesis of substituted 2-aminobenzoxazoles, which are highly amenable to library generation. google.com
Solid-Phase or Solution-Phase Synthesis: Derivatives can be synthesized on solid supports for ease of purification or in solution-phase arrays using automated liquid handlers.
Diverse Building Blocks: Libraries are constructed by systematically varying the building blocks corresponding to each point of diversity on the scaffold (e.g., different substituted 2-aminophenols, various aldehydes for the phenyl ring, and a range of amines or acylating agents for the side chain).
These combinatorial approaches are invaluable for systematically probing structure-activity relationships and for the rapid identification of lead compounds with desired biological or material properties. sioc-journal.cn
Advanced Applications in Chemical Synthesis and Catalysis Utilizing 1,3 Benzoxazol 2 Yl Phenyl Methanamine
Development of Ligands for Coordination Chemistry Based on the 1,3-Benzoxazol-2-yl(phenyl)methanamine Scaffold
The structural framework of this compound is particularly well-suited for the design and synthesis of novel ligands for coordination chemistry. The presence of multiple heteroatoms, specifically the nitrogen and oxygen atoms within the benzoxazole (B165842) ring and the nitrogen atom of the amine group, provides potential coordination sites for a variety of metal ions. This has led to the development of a range of polydentate ligands capable of forming stable complexes with transition metals.
The coordination chemistry of benzoxazole-based ligands is an active area of research, with studies demonstrating their ability to form complexes with metals such as cobalt(II) and nickel(II). aaronchem.com These complexes often exhibit interesting electronic and structural properties. For example, a novel ligand, [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, has been synthesized and its coordination compounds with Co(II) and Ni(II) have been structurally characterized. aaronchem.com
Derivatives of the this compound scaffold can be designed to act as bidentate or tridentate ligands, depending on the synthetic modifications. The amine nitrogen and the benzoxazole nitrogen are common coordination points. The resulting metal complexes have potential applications in various fields, including catalysis, materials science, and bioinorganic chemistry.
Below is an interactive data table summarizing the coordination behavior of a related benzoxazole-based ligand.
| Ligand | Metal Ion | Coordination Mode | Resulting Geometry |
| [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine | Co(II) | Bidentate (N,N') | Distorted Tetrahedral |
| [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine | Ni(II) | Bidentate (N,N') | Distorted Tetrahedral |
This table is based on findings for a structurally related compound and serves to illustrate the coordination potential of the benzoxazole amine scaffold. aaronchem.com
The ability to tune the steric and electronic properties of the ligand by modifying the phenyl ring or the benzoxazole core allows for the fine-tuning of the properties of the resulting metal complexes for specific applications.
Role in Homogeneous and Heterogeneous Catalysis
The development of catalysts from this compound and its derivatives is a promising area of research. The coordination complexes formed from ligands based on this scaffold can function as catalysts in a variety of organic transformations.
Homogeneous Catalysis:
In homogeneous catalysis, metal complexes of this compound-based ligands can be employed to catalyze reactions in the solution phase. The catalytic activity is highly dependent on the nature of the metal center and the ligand architecture. These catalysts can offer high selectivity and efficiency under mild reaction conditions. For instance, transition metal complexes featuring main group metal and metalloid compounds as supporting ligands have shown remarkable catalytic activity. nih.gov While not directly involving this compound, this highlights the potential for designing novel catalytic systems by pairing appropriate ligands with metal centers. The development of polyamine organocatalysts for the synthesis of 2-aryl-substituted benzoxazole derivatives further underscores the catalytic relevance of amine-functionalized heterocyclic compounds. researchgate.net
Heterogeneous Catalysis:
For applications requiring catalyst recyclability and ease of separation, derivatives of this compound can be immobilized on solid supports to create heterogeneous catalysts. This approach combines the catalytic activity of the homogeneous system with the practical advantages of a solid-phase catalyst. For example, magnetic nanoparticles have been used as a support for a Lewis acidic ionic liquid catalyst in the green synthesis of benzoxazole derivatives. nih.gov This methodology, while not directly using the title compound, demonstrates the feasibility of heterogenizing benzoxazole-related catalytic systems. The ability to anchor the this compound scaffold to a solid support via its functional groups opens up possibilities for creating robust and reusable catalysts for various industrial processes.
Future Research Directions for 1,3 Benzoxazol 2 Yl Phenyl Methanamine
Novel Synthetic Route Development and Green Chemistry Approaches
One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times, improve yields, and often leads to cleaner reaction profiles for the synthesis of various heterocyclic compounds, including benzoxazole (B165842) derivatives. Future studies could focus on optimizing microwave parameters for the condensation of 2-aminophenol (B121084) with a suitable phenylacetic acid derivative, potentially in a solvent-free or aqueous medium to further enhance the green credentials of the synthesis.
The exploration of recyclable and heterogeneous catalysts is another critical area. Catalysts such as metal oxides, ionic liquids, and metal-organic frameworks (MOFs) have demonstrated efficacy in the synthesis of the benzoxazole core. uaeh.edu.mxnih.gov Research could be directed towards designing a specific catalyst that is highly selective for the formation of 1,3-Benzoxazol-2-yl(phenyl)methanamine and can be easily recovered and reused, thereby reducing cost and environmental impact. For instance, magnetic nanoparticles coated with a catalytic species could offer a straightforward method for catalyst separation. mdpi.com
Furthermore, the development of one-pot multicomponent reactions represents a highly attractive strategy. A one-pot synthesis involving 2-aminophenol, a benzaldehyde (B42025) derivative, and a cyanide source, for example, could provide a more atom-economical and streamlined route to the target molecule and its analogues. rsc.org
Finally, electrochemical synthesis offers a novel and environmentally friendly approach. By using electricity as a "reagent," it is possible to avoid the use of chemical oxidants or reducing agents, often leading to cleaner reactions. researchgate.net The feasibility of an electrochemical cyclization to form the benzoxazole ring of this compound is a compelling area for future investigation.
| Green Chemistry Approach | Potential Advantages for Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions |
| Recyclable Heterogeneous Catalysts | Ease of separation, reduced cost, minimized waste |
| One-Pot Multicomponent Reactions | Increased atom economy, simplified procedures |
| Electrochemical Synthesis | Avoidance of chemical oxidants/reagents, cleaner reactions |
Advanced Computational Methodology Integration
To accelerate the discovery of potential applications for this compound, the integration of advanced computational methodologies is essential. These in silico techniques can provide deep insights into the molecule's structure-activity relationships (SAR), guiding the design of new derivatives with enhanced properties.
Molecular docking studies can be employed to predict the binding affinity and mode of interaction of this compound with various biological targets. Given that benzoxazole derivatives are known to exhibit a wide range of pharmacological activities, docking studies could screen for potential interactions with enzymes and receptors implicated in various diseases. researchgate.netnih.gov This would allow for a rational, hypothesis-driven approach to biological screening.
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. By generating a library of virtual derivatives of this compound with varying substituents on the phenyl and benzoxazole rings, QSAR models can be developed to correlate specific structural features with predicted biological activity or other properties. researchgate.net This can significantly streamline the optimization process for a lead compound.
Molecular Dynamics (MD) simulations can provide a dynamic picture of how this compound and its derivatives interact with their biological targets over time. This can reveal important information about the stability of the ligand-receptor complex and the key interactions that govern binding, which is crucial for understanding the mechanism of action.
Furthermore, Density Functional Theory (DFT) calculations can be utilized to understand the electronic properties of the molecule, such as its frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and reactivity indices. This information is valuable for predicting the molecule's reactivity and for designing new synthetic transformations.
| Computational Method | Application in Future Research |
| Molecular Docking | Prediction of binding modes and affinities with biological targets |
| QSAR Modeling | Elucidation of structure-activity relationships for derivative design |
| Molecular Dynamics Simulations | Analysis of the stability and dynamics of ligand-receptor complexes |
| Density Functional Theory | Understanding electronic properties and predicting chemical reactivity |
Exploration of New Chemical Reactivity Profiles and Transformations
A deeper understanding of the chemical reactivity of this compound will open up new avenues for its functionalization and the creation of novel derivatives with diverse applications. Future research in this area should focus on exploring the reactivity of both the benzoxazole core and the aminomethyl side chain.
Direct C-H functionalization of the benzoxazole ring is a highly sought-after transformation as it allows for the introduction of new functional groups without the need for pre-functionalized starting materials. organic-chemistry.org Research could focus on developing selective methods for the arylation, alkylation, or halogenation of the benzoxazole nucleus in this compound.
The amine group in the side chain is a key site for a variety of chemical transformations. Future studies could explore N-alkylation, N-acylation, and N-arylation reactions to generate a library of derivatives. Furthermore, the amine could be used to direct ortho-metalation of the adjacent phenyl ring, allowing for the introduction of substituents at that position.
The development of novel cascade reactions initiated at either the benzoxazole core or the side chain could lead to the rapid construction of more complex molecular architectures. For instance, a reaction that involves an initial transformation of the amine followed by an intramolecular cyclization onto the benzoxazole ring could generate novel polycyclic systems.
Finally, the transformation of the benzoxazole ring itself could be investigated. Ring-opening reactions followed by recyclization with different reagents could provide access to other heterocyclic systems, thereby expanding the chemical space accessible from this compound.
| Reaction Type | Potential Outcome |
| C-H Functionalization | Introduction of new substituents on the benzoxazole ring |
| N-Functionalization | Creation of a diverse library of amine derivatives |
| Cascade Reactions | Rapid assembly of complex molecular scaffolds |
| Ring Transformations | Synthesis of novel heterocyclic systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
